Methyl 2,2-dichloroacetoacetate

Description

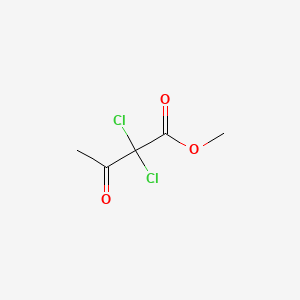

Methyl 2,2-dichloroacetoacetate (CAS: Not explicitly provided; synonyms include Methyl 2,2-dichloro-3-oxobutanoate) is a halogenated ester with the molecular formula C₆H₈Cl₂O₃ and a molecular weight of 199.03 g/mol . It is synthesized as a chemical building block with a purity of 90%, indicating its utility in organic synthesis and industrial applications . Structurally, it features two chlorine atoms at the α-position of the acetoacetate moiety, which significantly influences its reactivity and physical properties.

Properties

CAS No. |

6134-69-6 |

|---|---|

Molecular Formula |

C5H6Cl2O3 |

Molecular Weight |

185.00 g/mol |

IUPAC Name |

methyl 2,2-dichloro-3-oxobutanoate |

InChI |

InChI=1S/C5H6Cl2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3 |

InChI Key |

ACSFRJMUABMPHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OC)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloroacetoacetate can be synthesized through the chlorination of methyl acetoacetate. The process involves the reaction of methyl acetoacetate with sulfuryl chloride or thionyl chloride under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In an industrial setting, the production of methyl 2,2-dichloroacetoacetate involves the use of large-scale reactors where methyl acetoacetate is continuously fed and chlorinated using sulfuryl chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. This method ensures a high purity and yield suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dichloroacetoacetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products:

Substitution Products: Amino derivatives, alcohol derivatives, and thiol derivatives.

Reduction Products: Methyl 2,2-dichloro-3-hydroxybutanoate.

Hydrolysis Products: 2,2-Dichloroacetoacetic acid.

Scientific Research Applications

Methyl 2,2-dichloroacetoacetate is widely used in scientific research due to its versatility:

Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and other complex molecules.

Biology: It is used in the preparation of biologically active molecules that can be used in drug discovery and development.

Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism by which methyl 2,2-dichloroacetoacetate exerts its effects is primarily through its reactivity with nucleophiles. The presence of two electron-withdrawing chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic pathways to introduce functional groups and build complex molecular structures .

Comparison with Similar Compounds

Ethyl 2,2-Dichloroacetoacetate

Structural and Physical Properties

Ethyl 2,2-dichloroacetoacetate (CAS: 6134-66-3) shares the same core structure as its methyl counterpart but differs in the ester group (ethyl vs. methyl). Its molecular formula is C₆H₈Cl₂O₃ , identical to the methyl ester, but with a marginally higher average mass (199.027 g/mol ) due to the ethyl group's additional CH₂ unit .

Synthesis

The ethyl derivative is synthesized via chlorination of ethyl acetoacetate with sulfuryl chloride (SO₂Cl₂) under controlled conditions (<35°C), achieving quantitative yields . A similar method is likely employed for the methyl ester, substituting ethyl acetoacetate with methyl acetoacetate.

Reactivity Both esters undergo hydrodehalogenation when reduced with pentacarbonyliron (Fe(CO)₅) in the presence of proton donors (e.g., water or ketones), forming dichloroacetate esters (e.g., methyl or ethyl dichloroacetate) . However, the ethyl ester reacts with bases like potassium acetate to produce ethyl dichloroacetate (92% yield) under mild conditions (25–35°C) . The methyl analog is expected to exhibit comparable reactivity but may differ in reaction rates due to steric and electronic effects of the shorter alkyl chain.

Applications

The ethyl ester is utilized in Fe(CO)₅-mediated reductions and base-promoted elimination reactions, whereas the methyl ester’s role as a building block (e.g., in pharmaceuticals or agrochemicals) is inferred from its commercial availability .

Methyl 2,4-Dichloroacetoacetate

This positional isomer (2,4-dichloro substitution) has the same molecular formula (C₆H₈Cl₂O₃) but differs in chlorine placement. No direct reactivity data are available, but such isomers are often used to tune reaction pathways in synthetic chemistry.

Methyl Dichloroacetate

Structural Contrast

Methyl dichloroacetate (CAS: 116-54-1, C₃H₄Cl₂O₂ ) is a simpler ester lacking the ketone group of the acetoacetate derivatives. With a lower molecular weight (142.97 g/mol ) and higher density (1.381 g/mL at 25°C ), it is more volatile and reactive due to the absence of stabilizing conjugation between the ester and ketone groups .

Applications Used as a solvent and intermediate in organic synthesis, its applications diverge from those of methyl 2,2-dichloroacetoacetate, which is tailored for reactions requiring ketone functionality (e.g., cyclizations or condensations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.